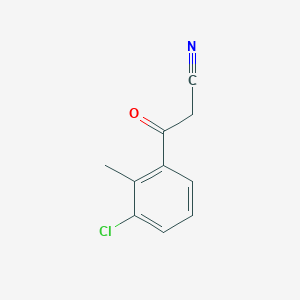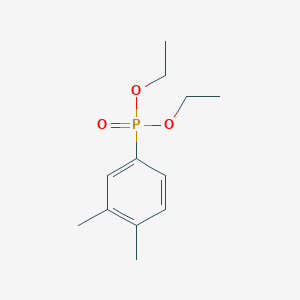
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal
Vue d'ensemble
Description
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal is a stereoisomer of a hexose sugar derivative. This compound is characterized by the presence of four hydroxyl groups attached to a six-carbon backbone, with an aldehyde functional group at one end. The specific stereochemistry of this compound is crucial for its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal can be achieved through several methods. One common approach involves the selective oxidation of the corresponding hexose sugar. This process typically employs mild oxidizing agents such as bromine water or nitric acid under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological methods, such as the fermentation of specific microorganisms that can produce the compound as a metabolic intermediate. Alternatively, chemical synthesis routes using flow microreactor systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: (3R,4S,5R)-3,4,5,6-Tetrahydroxyhexanoic acid.
Reduction: (3R,4S,5R)-3,4,5,6-Tetrahydroxyhexanol.
Substitution: Various esters and ethers depending on the substituents used.
Applications De Recherche Scientifique
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of (3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with molecular targets such as proteins and nucleic acids, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: Another hexose derivative with an additional hydroxyl group.
(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxyhexanal: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This stereoisomerism can significantly influence the compound’s interaction with enzymes and receptors, making it a valuable molecule for targeted research and applications .
Propriétés
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy(114C)hexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-GVQCHKFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([14CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)




![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)


![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)


